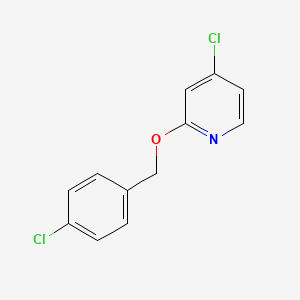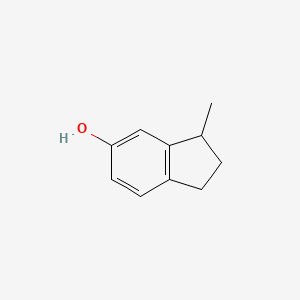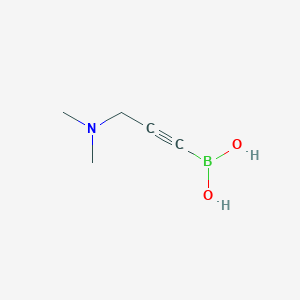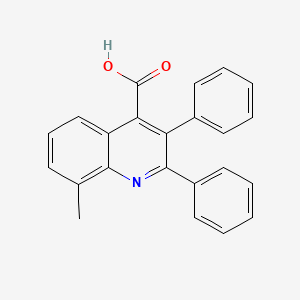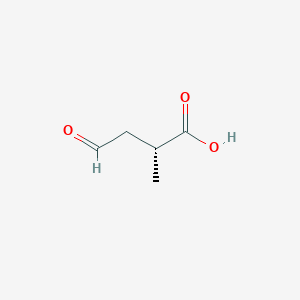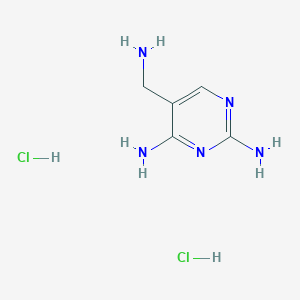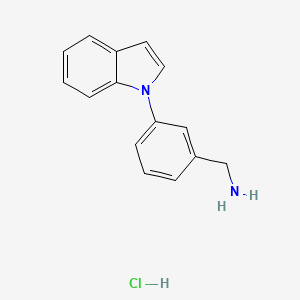
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole moiety attached to a phenylmethanamine group, with a hydrochloride salt form to enhance its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of indole derivatives with phenylmethanamine under specific conditions. One common method includes the use of arylglyoxal derivatives, 2-amino-1,4-naphthoquinone, and indole derivatives in acetonitrile, followed by reflux in the presence of a catalyst such as sulphamic acid . The resulting product is then purified through recrystallization in ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, some indole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Another indole derivative with similar structural features but different biological activities.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: A related compound with a methyl group substitution, affecting its chemical properties and biological effects.
(5-Methyl-1H-indazol-3-yl)methanamine: An indazole derivative with distinct chemical and biological characteristics.
Uniqueness
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of an indole moiety with a phenylmethanamine group allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H15ClN2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
(3-indol-1-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H14N2.ClH/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17;/h1-10H,11,16H2;1H |
InChI Key |
WUIVKJFXZGXKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


